molecular formula C23H19N3O2S B5224385 2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5224385
M. Wt: 401.5 g/mol
InChI Key: OCEFUMQTUFKDEQ-UHFFFAOYSA-N
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Description

2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzoxazole ring, a thioamide group, and a methyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ortho-toluylchloride with 2-amino-4-picoline to form an intermediate, which is then further reacted with 4-methylphenyl isothiocyanate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its combination of a benzoxazole ring and a thioamide group, which confer distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-14-7-9-16(10-8-14)22-25-19-13-17(11-12-20(19)28-22)24-23(29)26-21(27)18-6-4-3-5-15(18)2/h3-13H,1-2H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEFUMQTUFKDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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